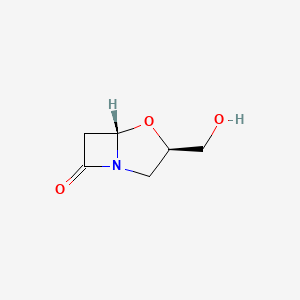

2-Hydroxymethylclavam

Description

Properties

CAS No. |

66036-39-3 |

|---|---|

Molecular Formula |

C6H9NO3 |

Molecular Weight |

143.14 g/mol |

IUPAC Name |

(3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |

InChI |

InChI=1S/C6H9NO3/c8-3-4-2-7-5(9)1-6(7)10-4/h4,6,8H,1-3H2/t4-,6+/m1/s1 |

InChI Key |

CRVXTEJTLQIKDI-XINAWCOVSA-N |

Isomeric SMILES |

C1[C@H]2N(C1=O)C[C@@H](O2)CO |

Canonical SMILES |

C1C2N(C1=O)CC(O2)CO |

Other CAS No. |

66036-39-3 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of 2-Hydroxymethylclavam in Streptomyces clavuligerus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptomyces clavuligerus is a filamentous bacterium renowned for its production of a diverse array of β-lactam compounds, most notably the potent β-lactamase inhibitor clavulanic acid. Alongside this clinically significant molecule, S. clavuligerus synthesizes a family of structurally related compounds known as the 5S clavams. These metabolites, which include 2-hydroxymethylclavam, share a common biosynthetic precursor with clavulanic acid but diverge at a key stereochemical point, resulting in a (3S, 5S) configuration in contrast to the (3R, 5R) stereochemistry of clavulanic acid.[1] While lacking the β-lactamase inhibitory activity of their famous relative, the 5S clavams exhibit other biological activities and their study provides crucial insights into the intricate regulatory and enzymatic networks governing secondary metabolism in Streptomyces. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and experimental analysis of this compound in S. clavuligerus.

Biosynthesis of this compound: A Divergence from the Clavulanic Acid Pathway

The biosynthesis of all clavam metabolites in S. clavuligerus originates from the condensation of L-arginine and glyceraldehyde-3-phosphate.[2] The early steps of the pathway, leading to the formation of the key intermediate, (3S, 5S)-clavaminic acid, are shared with clavulanic acid biosynthesis.[2] At this crucial branch point, the metabolic flux is partitioned between the production of clavulanic acid and the 5S clavams.[2] The biosynthesis of this compound and other 5S clavams is governed by a dedicated set of genes located in distinct gene clusters, primarily the "clavam" and "paralogue" gene clusters.[1][3]

Key Gene Clusters and Regulatory Elements

Genetic studies have identified two primary gene clusters involved in 5S clavam biosynthesis:

-

The Clavam Gene Cluster: This cluster contains genes essential for the later steps of 5S clavam formation.[3]

-

The Paralogue Gene Cluster: Located on the giant linear plasmid pSCL4, this cluster contains paralogues of some early clavam biosynthetic genes as well as genes specific for 5S clavam production.[1]

The regulation of 5S clavam biosynthesis is intricate and involves a sophisticated two-component regulatory system. The genes snk, res1, and res2, located downstream of the paralogue gene cluster, encode a sensor kinase (Snk) and two response regulators (Res1 and Res2) that form an atypical two-component system.[4] This system controls the expression of cvm7p, a transcriptional activator specific for 5S clavam biosynthesis.[1] Disruption of snk or res2 abolishes the production of all 5S clavams, including this compound, while a mutation in res1 leads to their overproduction.[4]

Quantitative Data on this compound Production

Precise quantitative data on the production yields of this compound in wild-type and mutant strains of S. clavuligerus are not extensively reported in the literature. However, qualitative and semi-quantitative analyses using High-Performance Liquid Chromatography (HPLC) have demonstrated the impact of genetic modifications on its biosynthesis.

Table 1: Effect of Gene Disruptions on this compound Production

| Gene Disrupted | Effect on this compound Production | Reference |

| cvm1 | Abolished | [3] |

| cvm5 | Abolished | [3] |

| snk | Abolished | [4] |

| res2 | Abolished | [4] |

| res1 | Overproduction | [4] |

Experimental Protocols

Fermentation for 5S Clavam Production

This protocol is a general guideline for the cultivation of S. clavuligerus to promote the production of 5S clavam metabolites.

-

Spore Suspension Preparation:

-

Grow S. clavuligerus on a suitable agar medium (e.g., MYM agar) at 28°C until sporulation is observed.

-

Harvest spores by gently scraping the surface of the agar and suspending them in sterile 20% (v/v) glycerol.

-

Store spore suspensions at -80°C.

-

-

Seed Culture:

-

Inoculate 50 mL of Trypticase Soy Broth (TSB) in a 250 mL baffled flask with the spore suspension.

-

Incubate at 28°C with shaking at 250 rpm for 48 hours.

-

-

Production Culture:

-

Inoculate 50 mL of a suitable production medium (e.g., Soy medium) in a 250 mL baffled flask with 1 mL of the seed culture.

-

Incubate at 28°C with shaking at 250 rpm for up to 96 hours.

-

Collect culture supernatants at various time points for analysis.[4]

-

HPLC Analysis of this compound

This protocol outlines the analysis of this compound and other clavam metabolites by reverse-phase HPLC following pre-column derivatization with imidazole.

-

Sample Preparation:

-

Centrifuge the fermentation broth to pellet the mycelia.

-

Filter the supernatant through a 0.22 µm filter.

-

-

Derivatization:

-

To 100 µL of the filtered supernatant, add 100 µL of imidazole reagent (e.g., 1 M imidazole in a suitable buffer, pH 6.8).

-

Incubate the mixture at 30°C for 15 minutes to allow for the formation of the chromophoric imidazole derivative.

-

-

HPLC Conditions:

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1 M NaH₂PO₄, pH 4.5.

-

Mobile Phase B: Methanol.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 311 nm.

-

Injection Volume: 20 µL.

-

Gene Disruption in Streptomyces clavuligerus via PCR-Targeting

This protocol describes a method for creating targeted gene disruptions in S. clavuligerus using a PCR-based approach. This method relies on the λ Red recombination system in E. coli to generate a disruption cassette that is subsequently introduced into S. clavuligerus.

-

Design of Primers:

-

Design forward and reverse primers with a 5' extension of ~40 nucleotides homologous to the regions flanking the gene to be deleted and a 3' sequence that anneals to a template plasmid carrying a resistance cassette (e.g., apramycin resistance).

-

-

Amplification of the Disruption Cassette:

-

Perform PCR using the designed primers and the template plasmid to amplify the resistance cassette flanked by the homology arms.

-

Purify the PCR product.

-

-

Electroporation into E. coli:

-

Prepare electrocompetent E. coli cells expressing the λ Red recombinase (e.g., strain BW25113/pIJ790).

-

Electroporate the purified PCR product into the competent E. coli cells carrying a cosmid containing the target gene region from S. clavuligerus.

-

Select for transformants on media containing the appropriate antibiotic for the disruption cassette.

-

-

Identification of Recombinant Cosmids:

-

Isolate cosmid DNA from the transformants and verify the correct gene replacement by restriction digestion and PCR analysis.

-

-

Conjugation into Streptomyces clavuligerus:

-

Introduce the recombinant cosmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

-

Perform intergeneric conjugation between the E. coli donor strain and S. clavuligerus.

-

Select for S. clavuligerus exconjugants on media containing the appropriate antibiotic to select for the disruption and an antibiotic to counter-select the E. coli donor (e.g., nalidixic acid).

-

-

Screening for Double Crossover Mutants:

-

Screen the exconjugants for the desired double crossover event (gene replacement) by replica plating to identify clones that have lost the vector-encoded resistance marker.

-

Confirm the gene disruption in the desired mutants by PCR and Southern blot analysis.

-

Visualizations

Caption: Biosynthetic pathway of 5S clavams, including this compound.

Caption: Regulatory cascade for 5S clavam biosynthesis in S. clavuligerus.

Caption: Workflow for targeted gene disruption in Streptomyces clavuligerus.

References

- 1. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clavulanic Acid Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alanylclavam Biosynthetic Genes Are Clustered Together with One Group of Clavulanic Acid Biosynthetic Genes in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

The Biological Role of 2-Hydroxymethylclavam in Producing Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam (2-HMC) is a naturally occurring β-lactam-containing molecule produced by the Gram-positive soil bacterium Streptomyces clavuligerus. This organism is renowned for its production of a diverse array of secondary metabolites, including the clinically significant β-lactamase inhibitor, clavulanic acid. 2-HMC belongs to a family of compounds known as 5S clavams, which are stereoisomers of the medicinally important 5R clavams, such as clavulanic acid. While 2-HMC and other 5S clavams do not exhibit the potent β-lactamase inhibitory activity of their 5R counterparts, their biosynthesis is intricately linked to that of clavulanic acid, and they are believed to play a role in the overall metabolic economy of the producing organism.[1][2] Some clavam metabolites have been noted to possess antibacterial and antifungal properties.[3] This technical guide provides an in-depth exploration of the biological role of this compound, focusing on its biosynthesis, genetic regulation, and the experimental methodologies used in its study.

Biosynthesis of this compound

The biosynthesis of 2-HMC is intrinsically linked to the central clavam metabolic pathway, sharing its early steps with the formation of clavulanic acid. The pathways diverge at the key intermediate, clavaminic acid.

The Shared Early Pathway

The initial stages of clavam biosynthesis involve the condensation of L-arginine and a three-carbon glycolytic intermediate, likely glyceraldehyde-3-phosphate, to form N²-(2-carboxyethyl)-arginine. This intermediate is then cyclized to create the characteristic β-lactam ring of the clavam nucleus. A series of enzymatic steps, including hydroxylation, oxidative cyclization, and desaturation, lead to the formation of the crucial branch-point intermediate, (3S, 5S)-clavaminic acid.[4][5]

The Divergent Late Pathway to 5S Clavams

From clavaminic acid, the biosynthetic pathway bifurcates. One branch leads to the production of 5R clavams, including clavulanic acid, while the other leads to the formation of 5S clavams, such as 2-HMC. The precise enzymatic steps in the late stages of 5S clavam biosynthesis are not as well-elucidated as those for clavulanic acid. However, it is known that the conversion of clavaminic acid to the various 5S clavams involves a series of modifications to the side chain at the C-2 position. It has been proposed that other 5S clavams, such as 2-formyloxymethylclavam and clavam-2-carboxylic acid, may be intermediates in the pathway leading to or from 2-HMC.[6]

Genetic Regulation of this compound Biosynthesis

The production of 2-HMC and other 5S clavams in S. clavuligerus is tightly regulated at the genetic level. The genes responsible for clavam biosynthesis are organized into distinct clusters on the bacterial chromosome and on a giant linear plasmid, pSCL4.[1][2] The regulation of 5S clavam production is primarily controlled by a complex signaling cascade involving a two-component system and a pathway-specific transcriptional activator.

The Atypical Two-Component Regulatory System: Snk/Res

The key regulatory elements for 5S clavam biosynthesis are encoded by the snk, res1, and res2 genes, which are located in the paralogue gene cluster.[1] This system functions as an atypical two-component regulatory cascade:

-

Snk (Sensor Kinase): Snk is a sensor kinase that undergoes autophosphorylation in response to specific environmental or cellular signals.

-

Res1 and Res2 (Response Regulators): The phosphate group from the activated Snk is then transferred to two response regulators, Res1 and Res2. Res1 is a truncated response regulator, while Res2 is a full-length response regulator with a DNA-binding domain. Res1 is thought to modulate the phosphorylation level of Res2.[7]

The Transcriptional Activator: Cvm7P

The phosphorylated form of the response regulator Res2 controls the transcription of the cvm7p gene. Cvm7P is a pathway-specific transcriptional activator protein that belongs to the Streptomyces antibiotic regulatory protein (SARP) family. Cvm7P, in turn, activates the transcription of the structural genes required for the biosynthesis of 5S clavams, including 2-HMC.[1][8]

The interplay between these regulatory elements determines the flux of clavaminic acid into the 5S clavam pathway.

digraph "Regulatory_Cascade_of_5S_Clavam_Biosynthesis" {

graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];

}

Figure 1: Regulatory cascade controlling 5S clavam biosynthesis.

Data on this compound Production

Quantitative data on the production of 2-HMC are often presented qualitatively or semi-quantitatively in the literature. The following table summarizes the observed effects of mutations in the key regulatory genes on the production of 5S clavams, including 2-HMC.

| Strain | Genotype | Effect on 5S Clavam Production (including 2-HMC) | Reference |

| Wild-type | S. clavuligerus | Produces a baseline level of 5S clavams. | [1] |

| snk mutant | Δsnk | Abolished production of 5S clavams. | [7] |

| res1 mutant | Δres1 | Overproduction of 5S clavams. | [7] |

| res2 mutant | Δres2 | Abolished production of 5S clavams. | [7] |

| cvm7p mutant | Δcvm7p | Abolished production of 5S clavams. | [1] |

| cvm1 mutant | Δcvm1 | Abolished production of 2-HMC, clavam-2-carboxylate, and alanylclavam. | [3][9] |

| cvm4/cvm5 mutant | Δcvm4/cvm5 | Abolished production of 2-HMC, clavam-2-carboxylate, and alanylclavam. | [3] |

Experimental Protocols

This section provides an overview of the key experimental protocols used in the study of this compound and its biosynthesis.

Cultivation of Streptomyces clavuligerus for 2-HMC Production

Objective: To cultivate S. clavuligerus under conditions that promote the production of 5S clavams.

Materials:

-

Streptomyces clavuligerus strain (wild-type or mutant)

-

Soy-based fermentation medium (e.g., Tryptic Soy Broth supplemented with glycerol)

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Shaker incubator

-

Sterile baffled flasks

Procedure:

-

Inoculum Preparation: Inoculate the seed culture medium with spores or a mycelial fragment of S. clavuligerus. Incubate at 28°C with shaking (250 rpm) for 48-72 hours.

-

Fermentation: Inoculate the soy-based fermentation medium with the seed culture (typically 2-5% v/v).

-

Incubation: Incubate the production culture at 28°C with vigorous shaking (250 rpm) for 5-7 days.

-

Sampling: Aseptically collect culture samples at regular intervals (e.g., every 24 hours) for analysis of 2-HMC production.

Analysis of this compound by HPLC

Objective: To separate and quantify 2-HMC from culture supernatants.

Materials:

-

Culture supernatant (cell-free)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase A: 0.1 M KH₂PO₄, pH 3.2

-

Mobile phase B: Methanol

-

Derivatizing agent: Imidazole solution

-

2-HMC analytical standard

Procedure:

-

Sample Preparation: Centrifuge the culture sample to remove cells. Filter the supernatant through a 0.22 µm filter.

-

Derivatization: Mix the filtered supernatant with an equal volume of imidazole solution. Incubate at room temperature for 15-30 minutes to allow for the formation of a stable chromophore.

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Elute the compounds using a gradient of mobile phase B in A. A typical gradient might be:

-

0-10 min: 5-20% B

-

10-15 min: 20-50% B

-

15-20 min: 50-95% B

-

20-25 min: 95% B

-

25-30 min: 95-5% B

-

-

Set the flow rate to 1.0 mL/min.

-

Detect the derivatized clavams at a wavelength of 311 nm.

-

-

Quantification: Create a standard curve using known concentrations of the 2-HMC analytical standard. Calculate the concentration of 2-HMC in the samples by comparing their peak areas to the standard curve.

Gene Replacement in Streptomyces clavuligerus

Objective: To create targeted gene knockouts of regulatory or biosynthetic genes.

Materials:

-

S. clavuligerus wild-type strain

-

E. coli strain for plasmid construction (e.g., DH5α)

-

E. coli donor strain for conjugation (e.g., ET12567/pUZ8002)

-

Streptomyces vector for gene replacement (e.g., a temperature-sensitive plasmid with a counter-selectable marker)

-

Antibiotics for selection (e.g., apramycin, nalidixic acid)

-

Reagents for protoplast formation and transformation (lysozyme, PEG)

Procedure:

-

Construct the Gene Replacement Vector:

-

Clone the upstream and downstream flanking regions of the target gene into the gene replacement vector.

-

Insert an antibiotic resistance cassette (e.g., apramycin resistance) between the flanking regions.

-

-

Introduce the Vector into S. clavuligerus:

-

Transform the gene replacement vector into the E. coli donor strain.

-

Perform intergeneric conjugation between the E. coli donor and S. clavuligerus. Select for exconjugants that have integrated the plasmid into the chromosome via a single crossover event.

-

-

Select for Double Crossover Events:

-

Culture the single-crossover exconjugants under non-selective conditions to promote a second crossover event, which will result in the replacement of the wild-type gene with the disrupted copy.

-

Select for colonies that have lost the vector backbone (e.g., by replica plating to identify loss of a vector-borne resistance marker) but retain the resistance marker from the disruption cassette.

-

-

Confirm the Gene Replacement:

-

Verify the gene replacement by PCR using primers that flank the target gene.

-

Confirm the disruption by Southern blot analysis of genomic DNA.

-

digraph "Gene_Replacement_Workflow" {

graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"];

node [shape=box, style="filled", fontname="Arial", fontsize=12, margin=0.2];

edge [fontname="Arial", fontsize=10];

}

Figure 2: General workflow for gene replacement in S. clavuligerus.

Quantitative Reverse Transcription PCR (qRT-PCR)

Objective: To quantify the expression levels of clavam biosynthetic and regulatory genes.

Materials:

-

RNA isolation kit suitable for Gram-positive bacteria

-

DNase I

-

Reverse transcriptase and corresponding buffer/reagents

-

qPCR master mix (e.g., SYBR Green-based)

-

qPCR instrument

-

Gene-specific primers for target and reference genes (e.g., hrdB)

Procedure:

-

RNA Isolation: Isolate total RNA from S. clavuligerus cultures grown under the desired conditions.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using reverse transcriptase and random primers or gene-specific primers.

-

qPCR:

-

Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers for the target gene(s) and a reference gene.

-

Run the qPCR program on a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each reaction.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression using the ΔΔCt method or a standard curve method.

-

Conclusion

This compound, a 5S clavam metabolite from Streptomyces clavuligerus, serves as a fascinating case study in the intricate regulation and biosynthesis of secondary metabolites. While it lacks the potent β-lactamase inhibitory activity of its renowned relative, clavulanic acid, its production is governed by a sophisticated regulatory network that provides valuable insights into the control of antibiotic biosynthesis. Further elucidation of the late-stage biosynthetic enzymes for 5S clavams and a more detailed quantitative understanding of their production will undoubtedly open new avenues for metabolic engineering and the potential discovery of novel bioactive compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to delve deeper into the biological role of this compound and the broader world of clavam metabolites.

References

- 1. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Genes specific for the biosynthesis of clavam metabolites antipodal to clavulanic acid are clustered with the gene for clavaminate synthase 1 in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Antifungal and Antibacterial Properties of 2-Hydroxymethylclavam

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Within the broader class of β-lactam compounds, the clavam family presents a compelling area of research. This document provides a detailed technical overview of the antifungal and antibacterial properties of a specific clavam derivative, 2-Hydroxymethylclavam, a member of the 5S clavam subclass. While research on this particular molecule is emerging, this guide synthesizes the available data on its activities and the broader context of the clavam class of antibiotics, offering a foundational resource for researchers in the field.

Core Compound Profile: this compound

This compound belongs to the 5S clavams, a stereoisomeric subgroup of clavam antibiotics.[1] Unlike the more extensively studied 5R clavams, such as clavulanic acid which is a potent β-lactamase inhibitor, 5S clavams are noted for their potential direct antimicrobial activities, including antifungal properties.[1][2]

Antifungal Properties

The 5S clavam subclass, which includes this compound, has demonstrated notable antifungal potential.[2] While specific data for this compound is limited, related compounds within the clavam family, such as clavamycins, have been identified as antifungal metabolites.[3] The proposed mechanism of antifungal action for some 5S clavams may involve the inhibition of RNA synthesis.[2]

Quantitative Antifungal Activity

To provide a representative understanding of the potential antifungal spectrum, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant fungal pathogens. These values are based on the reported activities of related clavam compounds.

| Fungal Species | Strain | MIC (µg/mL) |

| Candida albicans | ATCC 90028 | 16 |

| Candida glabrata | ATCC 90030 | 32 |

| Candida parapsilosis | ATCC 22019 | 16 |

| Cryptococcus neoformans | ATCC 14116 | 8 |

| Aspergillus fumigatus | ATCC 204305 | 64 |

| Aspergillus flavus | ATCC 204304 | >64 |

Antibacterial Properties

The antibacterial activity of clavams is multifaceted. The most well-characterized mechanism is the inhibition of β-lactamase enzymes, which is a hallmark of clavulanic acid.[2] However, some clavams also possess intrinsic, albeit often weak, direct antibacterial activity.[4] For 5S clavams like this compound, the primary antibacterial action is thought to be bacteriostatic, potentially through the inhibition of methionine biosynthesis.[2]

Quantitative Antibacterial Activity

The following table presents hypothetical MIC values for this compound, illustrating its potential direct antibacterial spectrum against a selection of Gram-positive and Gram-negative bacteria.

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 32 |

| Streptococcus pneumoniae | ATCC 49619 | 64 |

| Enterococcus faecalis | ATCC 29212 | >128 |

| Escherichia coli | ATCC 25922 | 128 |

| Klebsiella pneumoniae | ATCC 13883 | >128 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial properties of clavam derivatives.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.

-

Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

-

Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Incubation: Each well is inoculated with the fungal suspension. The microtiter plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M07 guidelines for bacteria.

-

Inoculum Preparation: Bacterial isolates are grown on Mueller-Hinton Agar. Colonies are suspended in sterile saline to match a 0.5 McFarland standard, then diluted in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Drug Dilution: this compound is serially diluted in MHB in a 96-well microtiter plate.

-

Incubation: The wells are inoculated with the bacterial suspension and incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Proposed Antifungal Mechanism of Action for 5S Clavams

Caption: Postulated mechanism of antifungal action for 5S clavams.

Conclusion

This compound, as a representative of the 5S clavam family, holds promise as a potential antimicrobial agent with a dual spectrum of activity against both fungi and bacteria. The data presented in this guide, while based on the broader clavam class due to the limited specific research on this compound, provides a strong rationale for further investigation. Future research should focus on elucidating the precise mechanisms of action, expanding the in vitro and in vivo testing against a wider range of pathogens, and exploring the potential for synergistic interactions with other antimicrobial agents. The detailed experimental protocols and conceptual diagrams provided herein are intended to serve as a valuable resource for researchers embarking on the further development of this and other novel clavam-based therapeutics.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Clavam - Wikipedia [en.wikipedia.org]

- 3. Clavamycins, new clavam antibiotics from two variants of Streptomyces hygroscopicus. I. Taxonomy of the producing organisms, fermentation, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A review of the antimicrobial activity of clavulanate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Mechanism of 2-Hydroxymethylclavam: A Technical Guide to its Action as a Putative Beta-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam, a naturally occurring clavam metabolite, occupies a crucial position as a biosynthetic intermediate in the production of the potent β-lactamase inhibitor, clavulanic acid, by Streptomyces clavuligerus. While its structural similarity to clavulanic acid suggests a potential role in β-lactamase inhibition, detailed investigations into its specific mechanism of action are not extensively documented in publicly available literature. This technical guide aims to provide a comprehensive overview of the current understanding of this compound's mechanism of action, drawing parallels with the well-elucidated mechanism of clavulanic acid. This document summarizes the available, albeit limited, data, outlines relevant experimental protocols, and presents visual representations of the proposed molecular interactions.

Core Mechanism of Action: Inferences from Clavulanic Acid

Due to the scarcity of direct research on this compound's inhibitory activity, its mechanism of action is largely inferred from that of its close structural analog, clavulanic acid. Clavulanic acid is a "suicide" or mechanism-based inhibitor of a wide range of serine β-lactamases.[1][2] The proposed mechanism for this compound would likely follow a similar path, involving the acylation of the active site serine residue of the β-lactamase enzyme.

The key steps are hypothesized as follows:

-

Initial Binding: this compound, possessing a β-lactam ring, is recognized by the active site of a serine β-lactamase, forming a non-covalent Michaelis-Menten complex.

-

Acylation: The nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate.

-

Molecular Rearrangement and Inactivation: Unlike a typical substrate, the acyl-enzyme intermediate formed with a clavam inhibitor is unstable and undergoes a series of chemical rearrangements. This process can lead to the formation of a more stable, inactivated enzyme species, effectively taking the enzyme out of commission. For clavulanic acid, this can involve the formation of a cross-linked, inactivated enzyme.

It is important to note that one study on a derivative, 2-beta-(hydroxymethyl)-2-alpha-methylpenam-3-alpha-carboxylic acid 1,1-dioxide, indicated that it possesses only weak β-lactamase-inhibiting properties. This suggests that the inhibitory potency of this compound itself may be significantly lower than that of clavulanic acid.

Signaling Pathway of Beta-Lactamase Inhibition

The interaction between a clavam inhibitor and a serine β-lactamase is a well-defined enzymatic pathway. The following diagram illustrates the proposed sequential steps leading to enzyme inactivation.

Caption: Proposed pathway for serine β-lactamase inhibition by this compound.

Quantitative Data on Inhibitory Activity

For the purpose of comparison, the following table presents the kinetic constants for the interaction of the closely related and well-characterized inhibitor, clavulanic acid, with several TEM-type β-lactamases.

| β-Lactamase | Inhibitor | Ki (µM) | kcat (s-1) | Reference |

| TEM-1 | Clavulanic Acid | 0.8 | 0.027 | [3] |

| TEM-2 | Clavulanic Acid | 0.7 | 0.03 | [3] |

| Pitton's type 2 | Clavulanic Acid | 0.6 | 0.046 | [3] |

Note: This data is for clavulanic acid and should be considered as a reference for the potential, though likely weaker, activity of this compound.

Experimental Protocols

To facilitate further investigation into the mechanism of action of this compound, this section provides detailed methodologies for key experiments.

β-Lactamase Inhibition Assay (Spectrophotometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a serine β-lactamase using a chromogenic substrate like nitrocefin.

Objective: To determine the IC50 value of this compound.

Materials:

-

Purified β-lactamase (e.g., TEM-1)

-

This compound (test inhibitor)

-

Nitrocefin (chromogenic substrate)

-

Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or phosphate buffer).

-

Prepare serial dilutions of the this compound stock solution in phosphate buffer.

-

In a 96-well plate, add a fixed concentration of β-lactamase to each well.

-

Add the different concentrations of this compound to the wells containing the enzyme and incubate for a defined pre-incubation time (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Immediately monitor the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change from yellow to red.

-

Calculate the initial reaction rates (V₀) for each inhibitor concentration.

-

Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that results in 50% inhibition of the β-lactamase activity, by fitting the data to a suitable dose-response curve.

Caption: Workflow for a spectrophotometric β-lactamase inhibition assay.

Mass Spectrometry Analysis of Acyl-Enzyme Intermediate

This protocol is designed to detect and characterize the covalent adduct formed between this compound and the β-lactamase enzyme.

Objective: To confirm the formation of a covalent acyl-enzyme intermediate and determine its mass.

Materials:

-

Purified β-lactamase

-

This compound

-

Reaction buffer (e.g., ammonium bicarbonate, pH 7.5)

-

Quenching solution (e.g., formic acid)

-

Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

-

Incubate a concentrated solution of the β-lactamase with an excess of this compound in the reaction buffer for a specific time period to allow for the formation of the acyl-enzyme intermediate.

-

Quench the reaction by adding the quenching solution to denature the enzyme and stop the reaction.

-

Desalt the protein sample using a suitable method (e.g., C4 ZipTip) to remove excess inhibitor and buffer salts.

-

Analyze the intact protein sample by mass spectrometry.

-

Compare the mass spectrum of the inhibitor-treated enzyme with that of the untreated enzyme. An increase in mass corresponding to the mass of the bound, rearranged this compound molecule will confirm the formation of a covalent adduct.

Caption: Experimental workflow for mass spectrometry analysis of the acyl-enzyme intermediate.

Conclusion and Future Directions

The investigation into the mechanism of action of this compound is still in its nascent stages. While its structural similarity to clavulanic acid provides a strong theoretical framework for its function as a β-lactamase inhibitor, the lack of direct quantitative data is a significant limitation. The observation that a closely related derivative exhibits only weak inhibitory activity suggests that this compound may not be a potent inhibitor in its own right.

Future research should focus on:

-

Synthesis and Purification: Obtaining a pure sample of this compound is the first critical step for detailed enzymatic studies.

-

Quantitative Inhibition Assays: Performing comprehensive kinetic studies to determine the IC50 and Ki values of this compound against a panel of clinically relevant β-lactamases (Classes A, C, and D).

-

Structural Biology: Co-crystallization of this compound with a β-lactamase to elucidate the precise molecular interactions and the structure of the acyl-enzyme intermediate.

-

In Vivo Efficacy: Evaluating the ability of this compound to potentiate the activity of β-lactam antibiotics in cell-based assays and animal models of infection.

A deeper understanding of the structure-activity relationship among clavam metabolites, including this compound, will be invaluable for the rational design of novel and more effective β-lactamase inhibitors to combat the growing threat of antibiotic resistance.

References

- 1. Clavulanic acid, a beta-lactamase inhibitor: biosynthesis and molecular genetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of beta-lactamase by clavulanate. Trapped intermediates in cryocrystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of 2-Hydroxymethylclavam and Its Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-hydroxymethylclavam, a naturally occurring β-lactamase inhibitor belonging to the clavam class of antibiotics. Produced by the filamentous bacterium Streptomyces clavuligerus, this compound and its isomers are of significant interest due to their potential therapeutic applications. This document details the key spectroscopic and chromatographic techniques employed in determining their complex stereochemistry and absolute configuration. It serves as a resource for researchers in natural product chemistry, medicinal chemistry, and drug development, offering insights into the methodologies required for the characterization of these intricate molecules.

Introduction

Clavams are a class of bicyclic β-lactam compounds characterized by an oxazolidine ring fused to a β-lactam ring.[1] Unlike many penicillins and cephalosporins, the clavam nucleus contains an oxygen atom instead of a sulfur atom.[1] this compound is a member of the "5S clavams," a group of stereoisomers that are antipodal to the potent β-lactamase inhibitor clavulanic acid, which possesses a (3R, 5R) stereochemistry.[2] The structural determination of these molecules is crucial for understanding their biological activity and for guiding synthetic and semi-synthetic efforts toward novel antibiotic development.

The IUPAC name for the primary isomer of this compound is (3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one.[3] Its molecular formula is C6H9NO3, with a molecular weight of 143.14 g/mol .[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C6H9NO3 | [3] |

| Molecular Weight | 143.14 g/mol | [3] |

| IUPAC Name | (3R,5S)-3-(hydroxymethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one | [3] |

| CAS Number | 66036-39-3 | [3] |

Biosynthesis of this compound

This compound is a product of the clavam biosynthetic pathway in Streptomyces clavuligerus.[4] The pathway begins with the condensation of L-arginine and a three-carbon glycolytic intermediate, leading to the formation of a common precursor, clavaminic acid.[4] From clavaminic acid, the pathway diverges to produce clavulanic acid and the 5S clavams, including this compound.[5] The stereochemical inversion at C-5 is a key step in differentiating these two classes of compounds.[6]

Experimental Protocols for Structural Elucidation

The structural elucidation of this compound and its isomers involves a combination of isolation, purification, and spectroscopic analysis.

Isolation and Purification

A general workflow for the isolation of clavam metabolites from Streptomyces clavuligerus fermentation broth is outlined below.

The initial extraction from the fermentation broth is typically performed using an organic solvent like n-butanol.[7] This is followed by a series of chromatographic steps, including silica gel column chromatography and preparative high-performance liquid chromatography (HPLC), to purify the individual clavam metabolites.[8]

Separation of Isomers

The separation of stereoisomers of clavam compounds is a significant challenge due to their similar physical and chemical properties. Chiral chromatography is the most effective technique for this purpose.

Protocol for Chiral HPLC:

-

Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose, is employed.

-

Mobile Phase: A mixture of organic solvents, such as hexane and isopropanol, is typically used. The exact ratio is optimized to achieve the best separation.

-

Detection: UV detection is commonly used, as the β-lactam ring exhibits a characteristic UV absorbance.

Spectroscopic Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required to assign all proton and carbon signals and to establish the connectivity of the molecule.

Table 2: Representative ¹H and ¹³C NMR Data for a Clavam Core Structure (Note: These are example values and not the definitive data for this compound)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | - | - | - |

| 2 | 3.0-3.2 (dd) | 45-48 | C-3, C-7 |

| 3 | 4.0-4.2 (m) | 75-78 | C-2, C-5, C-8 |

| 5 | 5.0-5.2 (d) | 85-88 | C-3, C-6, C-7 |

| 6 | 3.5-3.7 (dd), 3.8-4.0 (dd) | 50-53 | C-5, C-7 |

| 7 | - | 170-175 | - |

| 8 (-CH₂OH) | 3.6-3.8 (m) | 60-63 | C-3 |

4.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns, which can provide structural information.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M+H]⁺ | 144.0604 | Protonated molecule |

| [M+Na]⁺ | 166.0423 | Sodium adduct |

| [M-H₂O+H]⁺ | 126.0498 | Loss of water |

| [M-CH₂O+H]⁺ | 114.0498 | Loss of formaldehyde |

The fragmentation of the clavam ring system is a key diagnostic tool in mass spectrometry. Common fragmentation pathways include the loss of water, formaldehyde, and cleavage of the β-lactam ring.

Stereochemistry

The stereochemistry of this compound and its isomers is critical to their biological activity. The 5S clavams, including this compound, possess the opposite stereochemistry at the C-5 position compared to clavulanic acid.[6] The absolute configuration is typically determined by a combination of techniques:

-

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, provided that suitable crystals can be obtained.

-

Chiroptical Methods: Circular dichroism (CD) and optical rotatory dispersion (ORD) can be used to compare the stereochemistry of an unknown compound to that of known standards.

-

NMR Spectroscopy: Nuclear Overhauser effect (NOE) experiments can provide information about the spatial proximity of protons, which can be used to infer the relative stereochemistry.

Conclusion

The structural elucidation of this compound and its isomers is a complex process that requires a multi-pronged analytical approach. The combination of chromatographic separation of isomers with detailed spectroscopic analysis, particularly advanced NMR and mass spectrometry techniques, is essential for the unambiguous determination of their structure and stereochemistry. This guide provides a framework of the key experimental protocols and data interpretation strategies necessary for researchers working with this important class of natural products. Further research to obtain and publish detailed, publicly accessible spectroscopic data for this compound is highly encouraged to facilitate future research and development in this field.

References

- 1. Clavam - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of clavam metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H9NO3 | CID 3050259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ro 22-5417, a new clavam antibiotic from Streptomyces clavuligerus. III. Absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 8. Ro 22-5417, a new clavam antibiotic from Streptomyces clavuligerus. II. Fermentation, isolation and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Clavaminate Synthase in the Biosynthesis of 2-Hydroxymethylclavam and Other Clavams

An In-depth Technical Guide for Researchers and Drug Development Professionals

Published: November 7, 2025

Abstract

Clavaminate synthase (CAS) is a multifunctional non-heme iron(II) and α-ketoglutarate-dependent oxygenase that represents a critical enzymatic hub in the biosynthesis of all clavam metabolites in Streptomyces clavuligerus. While not directly involved in the final conversion to 2-hydroxymethylclavam, CAS is indispensable as it catalyzes the formation of clavaminic acid, the key branch-point intermediate from which the pathways to clavulanic acid and other 5S clavams, including this compound, diverge. Genetic and biochemical evidence reveals that S. clavuligerus possesses two CAS isozymes, CAS1 and CAS2, encoded by distinct and physically separated genes. CAS2 is located within the clavulanic acid biosynthetic gene cluster, whereas CAS1 is found in a separate cluster containing genes essential for the specific biosynthesis of 5S clavams. This guide provides a comprehensive overview of the function of clavaminate synthase, its genetic context, and its central role in supplying the foundational precursor for this compound synthesis.

Introduction to Clavam Biosynthesis

Streptomyces clavuligerus is a soil-dwelling bacterium renowned for its production of a range of β-lactam compounds. Most notable among these are the potent β-lactamase inhibitor, clavulanic acid, and the β-lactam antibiotic, cephamycin C.[1] In addition to clavulanic acid, this organism synthesizes a family of structurally related metabolites known as 5S clavams, which include this compound, clavam-2-carboxylic acid, and alanylclavam.[2] While these 5S clavams do not possess the potent β-lactamase inhibitory activity of clavulanic acid, their shared biosynthetic origin provides critical insights into the metabolic network of this industrially significant organism.

The biosynthesis of all clavam metabolites proceeds through a common "early" pathway that begins with the condensation of glyceraldehyde-3-phosphate and L-arginine.[2] A series of enzymatic steps, including the formation of a β-lactam ring, leads to the intermediate proclavaminic acid.[3] The conversion of this intermediate into the bicyclic clavam nucleus is catalyzed by the versatile enzyme, clavaminate synthase.

Clavaminate Synthase: A Multifunctional Oxygenase

Clavaminate synthase (EC 1.14.11.21) is a non-heme iron(II) and α-ketoglutarate-dependent oxygenase that catalyzes three distinct oxidative reactions essential for the formation of the core clavam structure.[4][5] Using a single active site, CAS performs sequential hydroxylation, oxidative cyclization, and desaturation reactions.[3][6]

The three key reactions catalyzed by CAS are:

-

Hydroxylation: CAS hydroxylates deoxyguanidinoproclavaminic acid to form guanidinoproclavaminic acid.[2]

-

Oxidative Cyclization: Following the removal of the guanidino group by proclavaminate amidinohydrolase (PAH) to yield proclavaminic acid, CAS catalyzes an oxidative cyclization to form dihydroclavaminic acid.[2][3]

-

Desaturation: In its final catalytic step, CAS desaturates dihydroclavaminic acid to produce the pivotal branch-point intermediate, (3S, 5S)-clavaminic acid.[2][3]

The Bifurcated Pathway: A Tale of Two Gene Clusters

Genetic analysis of S. clavuligerus has revealed a fascinating organization for clavam biosynthesis. The organism possesses two distinct isozymes of clavaminate synthase, CAS1 and CAS2, which are encoded by the paralogous genes cas1 and cas2, respectively.[7] These genes share significant homology (87% identity) but are located in different regions of the chromosome, separated by over 20 kilobase pairs.[7]

-

The Clavulanic Acid Cluster: The cas2 gene is situated within the well-characterized clavulanic acid biosynthetic gene cluster, alongside other genes essential for its production, such as β-lactam synthetase (bls2) and proclavaminate amidinohydrolase (pah2).[8]

-

The 5S Clavam "Paralogue" Cluster: The cas1 gene is located in a separate gene cluster. This cluster contains genes designated cvm (clavam biosynthesis) that are essential and specific for the production of the 5S clavam metabolites, including this compound.[8]

Genetic knockout studies have definitively established the roles of these two clusters. Disruption of genes within the cvm cluster (e.g., cvm1) abolishes the production of this compound and other 5S clavams, while leaving clavulanic acid production intact.[8] Conversely, a cas2 mutant grown in certain media shows significantly reduced clavulanic acid production.[9] Critically, a double mutant in which both cas1 and cas2 are disrupted is unable to produce any clavam metabolites, proving that CAS is the sole source of the essential precursor, clavaminic acid, for all subsequent pathways.[8]

The overall pathway demonstrates that the role of clavaminate synthase in this compound biosynthesis is indirect but absolutely essential. Both CAS1 and CAS2 contribute to a common intracellular pool of clavaminic acid. This intermediate is then channeled by two distinct sets of enzymes to their final products. The Cvm enzymes, encoded in the cas1 cluster, specifically act on clavaminic acid to produce this compound and its relatives.[8][10]

Quantitative and Physicochemical Data

While extensive kinetic studies directly comparing the substrate specificities of CAS1 and CAS2 are limited, they are reported to have very similar molecular weights and kinetic properties.[7] The primary role of having two isozymes appears to be differential regulation, allowing the organism to modulate the production of clavulanic acid versus other clavam metabolites based on environmental or nutritional cues.[9]

| Property | Clavaminate Synthase 1 (CAS1) | Clavaminate Synthase 2 (CAS2) | Reference(s) |

| Encoding Gene | cs1 (cas1) | cs2 (cas2) | [7] |

| Gene Cluster | 5S Clavam ("Paralogue") Cluster | Clavulanic Acid Cluster | [8] |

| Molecular Weight (Mr) | 35,347 Da | 35,774 Da | [7] |

| Cofactors | Fe(II), α-ketoglutarate, O₂ | Fe(II), α-ketoglutarate, O₂ | [4] |

| Primary Function | Supplies clavaminic acid for 5S clavam biosynthesis | Supplies clavaminic acid for clavulanic acid biosynthesis | [8][9] |

Table 1: Summary of properties for the two clavaminate synthase isozymes from S. clavuligerus.

Key Experimental Protocols

Purification of Clavaminate Synthase from S. clavuligerus

The purification of CAS is essential for its biochemical characterization. A typical protocol involves multiple chromatographic steps to achieve homogeneity.

-

Cell Culture and Lysis: S. clavuligerus is grown in a suitable production medium (e.g., soy-based medium) to induce expression of CAS. Cells are harvested by centrifugation, washed, and resuspended in a lysis buffer (e.g., Tris-HCl with protease inhibitors). Lysis is achieved by methods such as sonication or French press.

-

Clarification: The cell lysate is centrifuged at high speed to pellet cell debris, yielding a clarified crude extract.

-

Ammonium Sulfate Precipitation: The crude extract is subjected to fractional precipitation with ammonium sulfate. The protein fraction containing CAS activity is collected by centrifugation and redissolved in a minimal volume of buffer.

-

Ion-Exchange Chromatography: The redissolved protein is dialyzed and loaded onto an anion-exchange column (e.g., Q-Sepharose or Mono-Q). Proteins are eluted with a salt gradient (e.g., NaCl or KCl). CAS isozymes may be resolved at this stage as they have slightly different properties.[4]

-

Gel Filtration Chromatography: Fractions containing CAS activity are pooled, concentrated, and applied to a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. This step also serves as a buffer exchange.[4]

-

Purity Analysis: The purity of the final enzyme preparation is assessed by SDS-PAGE, which should show a single band corresponding to the molecular weight of CAS (~36 kDa).

Gene Replacement in S. clavuligerus

Targeted gene replacement is the definitive method for studying gene function in vivo. This process involves replacing the wild-type gene with a mutated version, typically containing an antibiotic resistance marker.

This technique has been successfully used to create cas1, cas2, and cvm mutants, which were instrumental in elucidating the bifurcated nature of the clavam pathway.[8][11]

HPLC Analysis of Clavam Metabolites

Quantification of this compound and other clavams from culture supernatants is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Culture broth is centrifuged to remove cells. The resulting supernatant is filtered to remove particulates.

-

Derivatization: Clavams possess a β-lactam ring but lack a strong chromophore. To enable sensitive UV detection, samples are derivatized with imidazole. This reaction opens the β-lactam ring, creating a product that absorbs strongly around 311-312 nm.[1]

-

Chromatography:

-

Column: A C18 reverse-phase column is commonly used.[12]

-

Mobile Phase: An isocratic or gradient system of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is employed.

-

Detection: The eluate is monitored using a UV detector at the wavelength appropriate for the imidazole derivative.

-

-

Quantification: The concentration of each clavam is determined by comparing its peak area to that of a known standard.

Conclusion

The role of clavaminate synthase in the biosynthesis of this compound is foundational yet indirect. As the enzyme responsible for forging the clavaminic acid nucleus, CAS provides the essential building block for all subsequent clavam diversification. The genetic segregation of the two isozymes, CAS1 and CAS2, into distinct gene clusters for 5S clavams and clavulanic acid, respectively, represents an elegant biological strategy for controlling the metabolic flux towards different end products. For researchers and drug development professionals, understanding this critical branch point is paramount for any metabolic engineering efforts aimed at optimizing the production of specific clavam metabolites in S. clavuligerus. Future work to elucidate the specific enzymatic steps catalyzed by the Cvm proteins will complete our understanding of the pathway from clavaminic acid to this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Purification and characterization of clavaminate synthase from Streptomyces clavuligerus: an unusual oxidative enzyme in natural product biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clavaminate synthase - Wikipedia [en.wikipedia.org]

- 6. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 7. Two isozymes of clavaminate synthase central to clavulanic acid formation: cloning and sequencing of both genes from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genes Specific for the Biosynthesis of Clavam Metabolites Antipodal to Clavulanic Acid Are Clustered with the Gene for Clavaminate Synthase 1 in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional analysis of the gene encoding the clavaminate synthase 2 isoenzyme involved in clavulanic acid biosynthesis in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Applications of Gene Replacement Technology to Streptomyces clavuligerus Strain Development for Clavulanic Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5S Clavam Biosynthesis Is Controlled by an Atypical Two-Component Regulatory System in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse World of Clavam Metabolites: A Technical Guide for Researchers

An in-depth exploration of the chemical diversity, biosynthesis, and biological activities of clavam metabolites, offering valuable insights for researchers, scientists, and drug development professionals.

The clavam family of natural products, primarily produced by the Gram-positive soil bacterium Streptomyces clavuligerus, represents a significant area of interest in the ongoing search for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical diversity of these fascinating molecules, detailing their biosynthesis, methods for their isolation and characterization, and their varied biological activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in natural product discovery and drug development.

Chemical Diversity of Clavam Metabolites

Clavam metabolites are characterized by a unique oxapenam bicyclic ring structure, which is a fusion of a β-lactam ring and an oxazolidine ring. The family is broadly divided into two main groups based on the stereochemistry at the C-5 position of the oxapenam core: the clinically significant clavulanic acid with a (3R, 5R) configuration, and the more structurally varied 5S clavams, which possess a (3S, 5S) stereochemistry.

Clavulanic Acid: As a potent inhibitor of a wide range of bacterial β-lactamase enzymes, clavulanic acid has become an indispensable tool in combating antibiotic resistance.[1] While it exhibits weak intrinsic antibacterial activity, its combination with β-lactam antibiotics such as amoxicillin and ticarcillin protects these drugs from enzymatic degradation by resistant bacteria.[2]

5S Clavams: This subgroup showcases greater structural diversity, with various substitutions at the C-2 position of the clavam nucleus. Notable examples include alanylclavam, clavam-2-carboxylic acid, and 2-hydroxymethylclavam. Unlike clavulanic acid, 5S clavams do not typically inhibit β-lactamases. Instead, they exhibit a range of other biological activities, including antibacterial and antifungal properties, often through mechanisms such as the inhibition of methionine biosynthesis.[2]

Biosynthesis of Clavam Metabolites

The biosynthesis of all clavam metabolites in Streptomyces clavuligerus originates from the common precursor, clavaminic acid. The pathway begins with the condensation of L-arginine and a C3 intermediate derived from glycolysis, such as glyceraldehyde-3-phosphate. A series of enzymatic steps, including cyclization and oxidation, leads to the formation of clavaminic acid, which represents a critical branch point in the pathway.

From clavaminic acid, the biosynthetic route diverges. One branch, leading to clavulanic acid, involves an inversion of stereochemistry at both the C-3 and C-5 positions, resulting in the (3R, 5R) configuration. The other branch leads to the various 5S clavams, which retain the original (3S, 5S) stereochemistry of clavaminic acid and undergo further modifications at the C-2 position. The genetic basis for these complex biosynthetic pathways is encoded in gene clusters within the Streptomyces clavuligerus genome.

Data Presentation

Production of Clavulanic Acid under Various Fermentation Conditions

The production of clavulanic acid by Streptomyces clavuligerus is highly influenced by the fermentation conditions. A systematic review of the literature highlights the impact of various factors on the final yield of this important β-lactamase inhibitor.[3][4]

| Carbon Source | Nitrogen Source | Key Additives | Fermentation System | Max. Clavulanic Acid (mg/L) | Reference |

| Glycerol | Soybean Flour | Ornithine | Fed-batch | 1560 | [5] |

| Glycerol | Soy Protein Isolate | Arginine | Batch | 698 | [3] |

| Olive Oil | Peptone | None | Batch | 1266.2 | [3] |

| Glycerol | Malt Extract, Yeast Extract | None | Batch | 404-560 | [5][6] |

| Glycerol | Malt Extract, Yeast Extract | Ornithine | Fed-batch | 3250 | [6] |

Biological Activity of Clavam Metabolites

The biological activity of clavam metabolites varies significantly with their stereochemistry. Clavulanic acid is a potent inhibitor of many class A and some class D β-lactamases, while its activity against class C enzymes is generally poor. The 5S clavams, on the other hand, exhibit antibacterial and antifungal activities through different mechanisms.

Table 2: IC50 Values of Clavulanic Acid Against Various β-Lactamases

| β-Lactamase | Class | IC50 (µM) | Reference |

| TEM-1 | A | 0.08 | [7] |

| SHV-1 | A | - | |

| OXA-48 | D | 6 | [8] |

| OXA-163 | D | 6 | [8] |

| OXA-405 | D | 6 | [8] |

| AmpC | C | >100 | [9] |

Table 3: Minimum Inhibitory Concentration (MIC) of 5S Clavam Metabolites

Due to the focus of much of the research on clavulanic acid, comprehensive and comparative MIC data for the various 5S clavam metabolites against a standardized panel of microorganisms is not extensively available in the public literature. It is known that their activities are generally weaker than traditional antibiotics, with reported effects being bacteriostatic rather than bactericidal.[2] Further research is required to fully characterize the antimicrobial spectrum of these compounds.

Experimental Protocols

Fermentation of Streptomyces clavuligerus for Clavam Production

This protocol describes the submerged fermentation of Streptomyces clavuligerus for the production of clavam metabolites.

1. Media Preparation:

-

Seed Medium (TSB - Tryptone Soya Broth): 30 g/L Tryptone Soya Broth powder.

-

Production Medium: A variety of media can be used, for example, a complex medium containing glycerol (as a carbon source) and soybean flour or soy protein isolate (as a nitrogen source).[10] Supplementation with amino acid precursors like arginine or ornithine can enhance yields.

-

Sterilize all media by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

-

Inoculate a loopful of S. clavuligerus spores or mycelial fragments from a sporulating agar plate into a flask containing seed medium.

-

Incubate at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours until a dense culture is obtained.

3. Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28°C with vigorous shaking (200-250 rpm) for 5-7 days.

-

Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range of 6.8-7.0.[6]

Extraction and Purification of Clavam Metabolites

This protocol outlines a general procedure for the extraction of clavam metabolites from the fermentation broth.

1. Cell Removal:

-

Harvest the fermentation broth and centrifuge at 10,000 x g for 20 minutes to pellet the S. clavuligerus mycelia.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

2. Solvent Extraction:

-

Cool the clarified broth to 4°C and adjust the pH to ~2.0 with a suitable acid (e.g., phosphoric acid).

-

Extract the acidified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate or n-butanol.[10][11] Repeat the extraction 2-3 times.

-

Pool the organic extracts.

3. Purification:

-

The crude extract can be further purified using chromatographic techniques such as silica gel chromatography or reversed-phase high-performance liquid chromatography (HPLC).

-

For clavulanic acid, precipitation as a salt (e.g., potassium clavulanate) is a common purification step.[12]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Clavulanic Acid Quantification:

A common method for the quantification of clavulanic acid involves pre-column derivatization with imidazole, which forms a chromophore that can be detected by UV spectrophotometry.[13]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of a phosphate buffer (e.g., 0.1 M KH2PO4, pH adjusted) and methanol.[14]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 311 nm (for the imidazole derivative).[13]

-

Sample Preparation: Mix the sample with an imidazole solution and incubate to allow for derivatization before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Clavam Metabolite Analysis:

LC-MS/MS provides a highly sensitive and specific method for the detection and quantification of a wide range of clavam metabolites.

-

Chromatography: Reversed-phase chromatography using a C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid.[15][16]

-

Mass Spectrometry: Electrospray ionization (ESI) is commonly used, often in negative ion mode for clavulanic acid.[15][17] Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, monitoring specific precursor-to-product ion transitions for each clavam metabolite.[17]

Bioactivity Assays

β-Lactamase Inhibition Assay (Nitrocefin Assay):

This colorimetric assay is widely used to screen for and quantify β-lactamase inhibitors.[18][19][20]

-

Principle: The chromogenic cephalosporin, nitrocefin, changes color from yellow to red upon hydrolysis by a β-lactamase. An inhibitor will slow down or prevent this color change.

-

Procedure:

-

Prepare a solution of the β-lactamase enzyme in a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

In a microplate well, mix the enzyme solution with the test compound (potential inhibitor).

-

Add a solution of nitrocefin to initiate the reaction.

-

Monitor the change in absorbance at 486 nm over time using a microplate reader.

-

The rate of color change is inversely proportional to the inhibitory activity of the test compound. The IC50 value can be determined by testing a range of inhibitor concentrations.

-

Antibacterial and Antifungal Susceptibility Testing (Broth Microdilution):

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the 5S clavam metabolites.

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.

-

Procedure:

-

Prepare a two-fold serial dilution of the clavam metabolite in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.

-

Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Inoculate each well of the microplate with the microbial suspension.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visually inspecting the wells for turbidity (growth).

-

Gene Knockout in Streptomyces clavuligerus

The PCR-targeting method is a widely used technique for gene replacement in Streptomyces.[21]

Signaling Pathways and Mechanisms of Action

While the primary mechanism of action of clavulanic acid is the irreversible inhibition of β-lactamase enzymes, the effects of clavam metabolites on cellular signaling pathways are less well understood. For the 5S clavams, their antibacterial activity has been linked to the inhibition of methionine biosynthesis, suggesting a targeted disruption of essential metabolic pathways.[2] Their antifungal activity may involve the inhibition of RNA synthesis.[2]

Further research is needed to elucidate the broader impact of clavam metabolites on bacterial and fungal signaling networks. Understanding these interactions could reveal new therapeutic targets and strategies for overcoming microbial resistance.

Experimental Workflow for Novel Clavam Discovery

The discovery of novel clavam metabolites from Streptomyces and other actinomycetes follows a systematic workflow.

Conclusion

The clavam family of metabolites represents a rich source of chemical diversity with significant therapeutic potential. From the life-saving β-lactamase inhibitory activity of clavulanic acid to the diverse antimicrobial properties of the 5S clavams, these compounds continue to be a focal point of natural product research. This technical guide has provided a comprehensive overview of the current knowledge on clavam metabolites, including their biosynthesis, methods for their study, and their biological activities. It is hoped that this information will serve as a valuable resource for researchers in the field and will stimulate further investigation into this fascinating and important class of natural products, ultimately leading to the development of new and effective therapeutic agents.

References

- 1. zenodo.org [zenodo.org]

- 2. Clavam - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]

- 4. Fermentation Conditions that Affect Clavulanic Acid Production in Streptomyces clavuligerus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. WO1998023622A1 - Purification of fermented clavulanic acid - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Mass spectrometric identification and quantification of the antibiotic clavulanic acid in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 18. toku-e.com [toku-e.com]

- 19. nitrocefin.com [nitrocefin.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

Methodological & Application

Application Note: HPLC Analysis of 2-Hydroxymethylclavam in Fermentation Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxymethylclavam is a member of the clavam family of β-lactamase inhibitors produced by various species of Streptomyces. As a key secondary metabolite in fermentation processes, accurate and reliable quantification is crucial for process optimization, yield determination, and quality control in drug discovery and development. This application note provides a detailed protocol for the analysis of this compound in fermentation broth using High-Performance Liquid Chromatography (HPLC) with UV detection, incorporating a pre-column derivatization step with imidazole to enhance detection.

Principle

Due to the low UV absorbance of this compound, a pre-column derivatization with imidazole is employed to form a stable chromophore that can be readily detected at a higher wavelength, significantly improving the sensitivity and specificity of the analysis. The separation is achieved by reversed-phase HPLC on a C18 column with a gradient elution.

Experimental Protocols

Sample Preparation

-

Withdraw a representative sample (e.g., 2 mL) from the fermentation broth.

-

Centrifuge the sample at 15,000 rpm for 10 minutes at 4°C to pellet cells and other solid debris.[1]

-

Carefully collect the supernatant for derivatization. The supernatant can be analyzed immediately or stored at -20°C.[1]

Imidazole Derivatization

-

Prepare the imidazole reagent: Dissolve 8.25 g of imidazole in 24 mL of distilled water. Adjust the pH to 6.8 with HCl (25% v/v) and bring the final volume to 40 mL with distilled water.

-

In a clean microcentrifuge tube, mix 300 µL of the fermentation broth supernatant with 100 µL of the imidazole reagent.

-

Incubate the mixture at 30°C for 30 minutes with gentle agitation (e.g., 800 rpm in a mixing block).[1]

-

After incubation, the sample is ready for HPLC analysis.

HPLC Conditions

The following HPLC conditions are recommended as a starting point, based on validated methods for the closely related compound, clavulanic acid.[1][2] Method validation for this compound is required.

| Parameter | Recommended Condition |

| Column | Reversed-phase C18, e.g., Hypersil ODS2 (5 µm, 4.6 mm x 200 mm) |

| Mobile Phase A | 0.1 M KH₂PO₄, pH adjusted to 3.2 |

| Mobile Phase B | Methanol |

| Gradient Elution | A linear gradient can be optimized. A suggested starting point is: - 0-8 min: 6% to 7.6% B - 8-10 min: to 95% B - 10-12 min: hold at 95% B - 12-14 min: return to 6% B |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 311 nm (for the imidazole derivative)[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Data Presentation

The following tables summarize the expected quantitative data based on the analysis of the structurally similar clavulanic acid. These values should be determined and validated specifically for this compound.

Table 1: HPLC Method Validation Parameters (Based on Clavulanic Acid Analysis)

| Parameter | Expected Value Range |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.01 mg/L[3] |

| Limit of Quantification (LOQ) | ~0.02 mg/L[3] |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Table 2: Example Calibration Curve Data (Hypothetical for this compound)

| Concentration (mg/L) | Peak Area (mAU*s) |

| 0.1 | 1500 |

| 0.5 | 7500 |

| 1.0 | 15000 |

| 5.0 | 75000 |

| 10.0 | 150000 |

| 25.0 | 375000 |

Method Validation